molecular formula C13H24N2O11 B8261855 Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium

Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium

Cat. No.: B8261855
M. Wt: 384.34 g/mol
InChI Key: DQCANINXHQSIAW-CCEZHUSRSA-N
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Description

Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its multiple hydroxyl groups and oxido functionalities, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl derivatives, followed by the introduction of the oxido and imino groups under controlled conditions. Common reagents used in these steps include oxidizing agents and amines, with reaction conditions carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxido groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxido derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium involves its interaction with molecular targets through its oxido and hydroxyl groups. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium: shares similarities with other polyhydroxylated oxan derivatives and oxido-imino compounds.

Uniqueness

The unique combination of oxido and imino functionalities, along with multiple hydroxyl groups, distinguishes this compound from others

Properties

IUPAC Name

(E)-methyl-oxido-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxymethylimino]azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCANINXHQSIAW-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=N\COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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